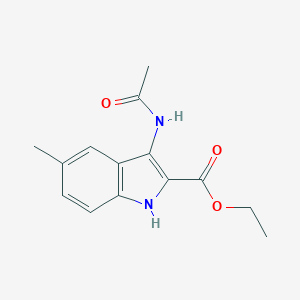
ethyl 3-(acetylamino)-5-methyl-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an acetamido group, a methyl group, and an ethyl ester group attached to the indole core. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . The reaction conditions typically include heating the mixture under reflux to facilitate the formation of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogens or nitro groups onto the indole ring.
科学研究应用
Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 3-(acetylamino)-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s acetamido and ester groups also contribute to its binding affinity and specificity .
相似化合物的比较
Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives:
Ethyl 2-methylindole-3-carboxylate: Similar structure but lacks the acetamido group.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxy group instead of an acetamido group.
Indole-3-acetic acid: A natural plant hormone with a carboxylic acid group instead of an ester group.
The uniqueness of ethyl 3-(acetylamino)-5-methyl-1H-indole-2-carboxylate lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.
属性
CAS 编号 |
56545-52-9 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29g/mol |
IUPAC 名称 |
ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(18)13-12(15-9(3)17)10-7-8(2)5-6-11(10)16-13/h5-7,16H,4H2,1-3H3,(H,15,17) |
InChI 键 |
PAMNJPMATDSKQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)NC(=O)C |
规范 SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402446.png)
![2-iodo-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B402448.png)
![2-[(Dibenzo[b,d]furan-3-ylimino)methyl]-4-nitro-6-methoxyphenol](/img/structure/B402451.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402452.png)
![N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}thiophene-2-carboxamide (non-preferred name)](/img/structure/B402457.png)
![N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE](/img/structure/B402458.png)
![N-({N'-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE](/img/structure/B402459.png)
![N-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-furamide](/img/structure/B402460.png)

![4-[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxy-6-iodophenyl acetate](/img/structure/B402464.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B402465.png)
![2,6-dimethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B402466.png)
![4-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402467.png)

